molecular formula C29H38N4O5 B8374790 6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B8374790
M. Wt: 522.6 g/mol
InChI Key: XHQMHGWNIXRDEV-UHFFFAOYSA-N
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Description

6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C29H38N4O5 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H38N4O5

Molecular Weight

522.6 g/mol

IUPAC Name

3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide

InChI

InChI=1S/C29H38N4O5/c1-20-16-28(36)32-33-29(20)23-6-8-24(9-7-23)31-27(35)12-14-30-17-25(34)19-38-26-10-4-21(5-11-26)13-15-37-18-22-2-3-22/h4-11,20,22,25,30,34H,2-3,12-19H2,1H3,(H,31,35)(H,32,36)

InChI Key

XHQMHGWNIXRDEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCNCC(COC3=CC=C(C=C3)CCOCC4CC4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that of Example 1 (iv), 6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (22 g) in ethanol (350 ml) was agitated for 5 hours in a hydrogen atmosphere at 344 kPa (50 p.s.i.) in the presence of palladium hydroxide on charcoal (5 g). The catalyst was removed by filtration and solvent removed under reduced pressure to afford the title compound as a yellow foam (15 g). To a solution of this in dichloromethane (800 ml) was added a solution of methanesulphonic acid (8.60 g) in dichloromethane (100 ml) with stirring. The mixture was evaporated under reduced pressure to give a yellow solid which was crystallised from isopropanol/ethanol (50:50; 400 ml) to yield the title compound as the monomethanesulphonate salt (16 g), m.p. 185°-6° C. Conversion of this material (from another run) by base formation and retreatment with methanesulphonic acid afforded material with m.p. 186°-7° C.
[Compound]
Name
Example 1 ( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Part of the product from (i) (48 g), 6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (60 g) and triethylamine (36 g) were stirred under reflux in n-propanol (700 ml) for 18 hours. The reaction mixture was cooled and evaporated under reduced pressure to afford an oil. This oil was subjected to column chromatography on silica using dichloromethane/methanol (gradient elution 100:0 to 100:5). The desired fractions were combined and purified on another silica column (eluting with ethyl acetate/methanol/ammonia 100:20:0.5). The desired fractions were combined and evaporated under reduced pressure to form the title compound (30 g). Part of this was converted to the methanesulphonate salt as in Example 4.
Name
( i )
Quantity
48 g
Type
reactant
Reaction Step One
Name
6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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